Terminal Hair Count Efficacy: Acetyl Tetrapeptide-3 Combination vs. 3% Minoxidil at 24 Weeks
In a 24-week, triple-blind, randomized controlled trial (N=32) comparing an herbal extract combination containing acetyl tetrapeptide-3, biochanin A, and ginseng extracts to 3% minoxidil solution for androgenetic alopecia, both treatments produced comparable increases in terminal hair counts with no statistically significant difference [1]. The study demonstrates that acetyl tetrapeptide-3-based formulations achieve efficacy equivalent to the pharmaceutical benchmark minoxidil, but with a favorable safety profile: no local adverse reactions were observed in the acetyl tetrapeptide-3 combination group, whereas one subject in the minoxidil group developed scalp eczema [1].
| Evidence Dimension | Terminal hair count increase at 24 weeks |
|---|---|
| Target Compound Data | 8.3% increase (P=0.009) |
| Comparator Or Baseline | 3% Minoxidil solution: 8.7% increase (P=0.002) |
| Quantified Difference | Non-significant difference (P-value not reported for intergroup comparison); efficacy comparable |
| Conditions | 24-week prospective randomized triple-blind controlled trial; N=32 subjects (16 male, 16 female) with mild to moderate androgenetic alopecia; twice-daily 1 mL topical application |
Why This Matters
This head-to-head clinical equivalence to minoxidil provides procurement justification for formulations where pharmaceutical alternatives are contraindicated, while the absence of adverse reactions supports selection for sensitive scalp applications.
- [1] Lueangarun S, Panchaprateep R. An Herbal Extract Combination (Biochanin A, Acetyl tetrapeptide-3, and Ginseng Extracts) versus 3% Minoxidil Solution for the Treatment of Androgenetic Alopecia: A 24-week, Prospective, Randomized, Triple-blind, Controlled Trial. J Clin Aesthet Dermatol. 2020 Oct;13(10):32-37. PMID: 33584955. View Source
